molecular formula C6H3BrO3S B2840470 2-(4-Bromothiophen-3-yl)-2-oxoacetic acid CAS No. 1934596-13-0

2-(4-Bromothiophen-3-yl)-2-oxoacetic acid

Cat. No. B2840470
CAS RN: 1934596-13-0
M. Wt: 235.05
InChI Key: FUEUKVKAPMYUAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Bromothiophen-3-yl)-2-oxoacetic acid, also known as BTAA, is a versatile building block in organic synthesis. It is a heterocyclic compound that contains a thiophene ring and a carboxylic acid group. BTAA has been extensively studied for its synthesis methods, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Mechanism Of Action

The mechanism of action of 2-(4-Bromothiophen-3-yl)-2-oxoacetic acid is not fully understood. However, it is believed that 2-(4-Bromothiophen-3-yl)-2-oxoacetic acid may act as a prodrug, which is converted to an active metabolite in vivo. The active metabolite may then interact with various enzymes or receptors in the body, leading to its biological effects.
Biochemical and Physiological Effects:
2-(4-Bromothiophen-3-yl)-2-oxoacetic acid has been shown to exhibit various biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells, such as breast cancer and lung cancer cells. It has also been shown to exhibit antifungal and antibacterial activities against various strains of fungi and bacteria.

Advantages And Limitations For Lab Experiments

2-(4-Bromothiophen-3-yl)-2-oxoacetic acid has several advantages for lab experiments. It is readily available and relatively easy to synthesize. It is also stable under standard laboratory conditions. However, it has some limitations, such as its low solubility in water and its potential toxicity.

Future Directions

There are several future directions for the research on 2-(4-Bromothiophen-3-yl)-2-oxoacetic acid. One direction is to investigate its potential as a therapeutic agent for various diseases, such as cancer, fungal infections, and bacterial infections. Another direction is to explore its potential as a catalyst in organic synthesis reactions. Additionally, the development of new synthetic methods for 2-(4-Bromothiophen-3-yl)-2-oxoacetic acid and its derivatives may lead to the discovery of new compounds with novel biological activities.

Synthesis Methods

The synthesis of 2-(4-Bromothiophen-3-yl)-2-oxoacetic acid involves a multi-step reaction sequence. The starting material is 3-bromothiophene, which undergoes lithiation with n-butyllithium to form the corresponding organolithium intermediate. The intermediate is then quenched with carbon dioxide to give the carboxylic acid derivative. The carboxylic acid is then activated with a coupling reagent, such as N,N'-dicyclohexylcarbodiimide (DCC), and reacted with the appropriate amine to give the final product.

Scientific Research Applications

2-(4-Bromothiophen-3-yl)-2-oxoacetic acid has been widely used as a building block in the synthesis of various organic compounds. It has been used to synthesize novel heterocyclic compounds, such as benzothiazoles, pyrazoles, and pyridines. These compounds have been investigated for their biological activities, such as anticancer, antifungal, and antibacterial properties.

properties

IUPAC Name

2-(4-bromothiophen-3-yl)-2-oxoacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrO3S/c7-4-2-11-1-3(4)5(8)6(9)10/h1-2H,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUEUKVKAPMYUAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CS1)Br)C(=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Bromothiophen-3-yl)-2-oxoacetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.